molecular formula C11H13BrN2 B1244092 2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine CAS No. 209169-05-1

2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine

Cat. No.: B1244092
CAS No.: 209169-05-1
M. Wt: 253.14 g/mol
InChI Key: DZAHGJRRYXTGNV-UHFFFAOYSA-N
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Description

6-Bromo-N-methyltryptamine is a substituted tryptamine that is a marine natural product. It is structurally characterized by the presence of a bromine atom at the 6th position of the indole ring and a methyl group attached to the nitrogen atom of the ethylamine side chain. This compound is known for its biological activity and has been isolated from marine organisms such as sponges .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine typically involves the bromination of N-methyltryptamine. One common method is the electrophilic aromatic substitution reaction, where N-methyltryptamine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired bromination at the 6th position of the indole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the bromination process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-methyltryptamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding N-methyltryptamine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Indole derivatives with various functional groups.

    Reduction: N-methyltryptamine.

    Substitution: Compounds with different substituents replacing the bromine atom.

Scientific Research Applications

6-Bromo-N-methyltryptamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine involves its interaction with molecular targets such as the 5-HT2A receptor. As a potential antagonist, it binds to the receptor and inhibits its activity, which can modulate various physiological and behavioral functions in the central nervous system. This interaction is crucial for its potential therapeutic effects in treating neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-N-methyltryptamine is unique due to its specific bromination at the 6th position, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its potential as a 5-HT2A receptor antagonist and its antimicrobial properties make it a valuable compound for scientific research and pharmaceutical development .

Properties

IUPAC Name

2-(6-bromo-1H-indol-3-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-13-5-4-8-7-14-11-6-9(12)2-3-10(8)11/h2-3,6-7,13-14H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAHGJRRYXTGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CNC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448550
Record name 2-(6-bromo-1H-indol-3-yl)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209169-05-1
Record name 2-(6-bromo-1H-indol-3-yl)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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